

# Application Notes and Protocols for MOPAC Calculations

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## Compound of Interest

Compound Name: Mocpac

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

MOPAC (Molecular Orbital PACKage) is a widely used semi-empirical quantum chemistry program for studying molecular structures, properties, and reactions.<sup>[1][2][3][4][5][6]</sup> Its computational efficiency makes it particularly suitable for large molecules, making it a valuable tool in drug development and molecular modeling.<sup>[7]</sup> This document provides a detailed guide on how to set up a MOPAC calculation for a new molecule, covering the input file structure, common calculation types, and essential keywords.

## MOPAC Input File Structure

A MOPAC input file is a simple text file (.mop or .dat extension) that contains all the necessary information for the calculation.<sup>[2][8][9]</sup> The basic structure consists of three main parts:

- **Line 1: Keywords:** This line specifies the calculation method, type of calculation, and other options.<sup>[1][2][10]</sup> Keywords are separated by spaces.<sup>[1]</sup>
- **Line 2: Title/Comment:** A brief description of the molecule or calculation.<sup>[2][10]</sup>
- **Line 3: Blank Line**
- **Molecular Geometry:** The atomic coordinates of the molecule. This can be specified in two main formats:

- Internal Coordinates (Z-matrix): Defines the position of each atom relative to previously defined atoms using bond lengths, bond angles, and dihedral angles.[\[11\]](#)
- Cartesian Coordinates (XYZ): Specifies the x, y, and z coordinates for each atom.[\[12\]](#)

A blank line must follow the geometry definition to signify the end of the input.[\[11\]](#)

## Experimental Protocol: Creating a MOPAC Input File

This protocol outlines the steps to create a MOPAC input file for a new molecule.

### 1. Prepare the Molecular Structure:

- Obtain the 3D coordinates of the new molecule. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or from existing experimental data (e.g., PDB files).[\[5\]](#)  
[\[13\]](#)
- For proteins or other large biomolecules, it is crucial to ensure the correct protonation state and handle any missing atoms.

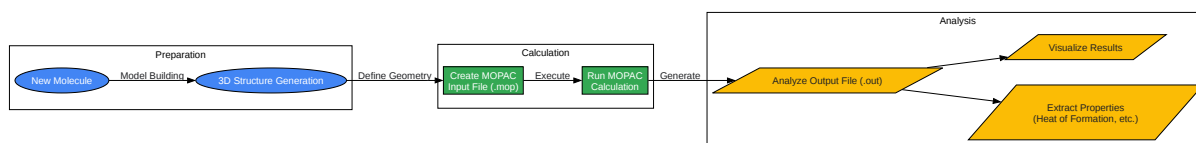
### 2. Construct the Input File:

- Open a plain text editor.
- Line 1 (Keywords):
  - Select a semi-empirical method (e.g., PM7, AM1, PM3). PM7 is the latest and generally most accurate method for most calculations.[\[6\]](#)[\[14\]](#)
  - Specify the calculation type (e.g., 1SCF for a single-point energy calculation, or no specific keyword for a default geometry optimization).[\[10\]](#)[\[15\]](#)
  - Add any other relevant keywords (see Table 2 for common examples). For instance, PRECISE can be used to tighten convergence criteria.[\[10\]](#)
- Line 2 (Title):

- Enter a descriptive title for your calculation, for example, "Geometry optimization of [Molecule Name]".[\[7\]](#)
  - Line 3:
    - Leave this line blank.
  - Molecular Geometry:
    - Paste the molecular coordinates in either Z-matrix or Cartesian format.
    - For Cartesian coordinates, each line should contain the element symbol followed by its x, y, and z coordinates.
    - For a Z-matrix, the format for each atom includes the element symbol, the index of the atom it is bonded to, the bond length, the index of the atom forming the bond angle, the bond angle, the index of the atom forming the dihedral angle, and the dihedral angle. A flag (1 or 0) is used to indicate whether a parameter should be optimized.[\[2\]](#)
3. Save the Input File:
- Save the file with a descriptive name and a .mop or .dat extension (e.g., molecule\_opt.mop).[\[2\]](#)

## MOPAC Calculation Workflow

The following diagram illustrates the general workflow for performing a MOPAC calculation.

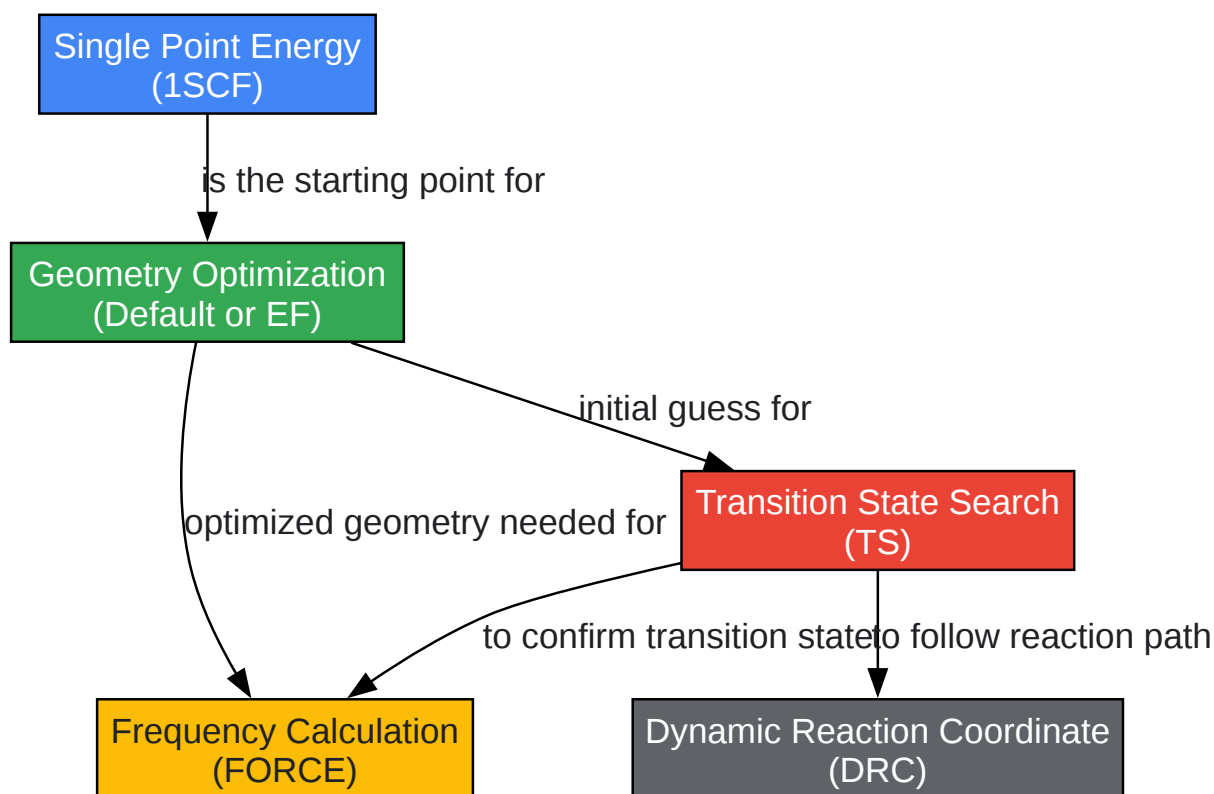


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General workflow for a MOPAC calculation.

## Key MOPAC Calculation Types

The logical relationship between different MOPAC calculation types is depicted in the diagram below. A single point calculation is the most basic, while more complex calculations like geometry optimizations and reaction path analyses build upon it.



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Logical relationship between MOPAC calculation types.

## Data Presentation: Key MOPAC Keywords and Methods

For easy reference, the following tables summarize essential semi-empirical methods, common keywords, and spin multiplicity specifications.

Table 1: Common Semi-Empirical Methods in MOPAC

Method	Description
PM7	The most recent and generally the most accurate method for a wide range of systems. <a href="#">[6]</a> <a href="#">[14]</a>
PM6	A predecessor to PM7, still widely used and accurate for many organic molecules. <a href="#">[6]</a> <a href="#">[16]</a>
AM1	Austin Model 1, a popular and well-established method. <a href="#">[2]</a> <a href="#">[16]</a>
PM3	Parameterization Method 3, another widely used semi-empirical method. <a href="#">[2]</a> <a href="#">[16]</a>
MNDO	Modified Neglect of Diatomic Overlap, an earlier method that is the default if no other is specified. <a href="#">[2]</a> <a href="#">[17]</a>

Table 2: Common MOPAC Keywords

Keyword	Function
1SCF	Performs a single SCF calculation and then stops. <a href="#">[18]</a>
BONDS	Prints the final bond order matrix. <a href="#">[2]</a> <a href="#">[18]</a>
CHARGE=n	Specifies the total charge of the system (e.g., CHARGE=1 for a cation). <a href="#">[2]</a> <a href="#">[18]</a>
C.I.	Requests a configuration interaction calculation, useful for excited states. <a href="#">[2]</a>
DIPOLE	Requests the calculation of the dipole moment. <a href="#">[2]</a>
DRC	Performs a dynamic reaction coordinate calculation. <a href="#">[2]</a> <a href="#">[18]</a>
EF	Uses the Eigenvector Following algorithm for geometry optimization. <a href="#">[10]</a> <a href="#">[15]</a>
FORCE	Performs a force calculation to determine vibrational frequencies. <a href="#">[2]</a> <a href="#">[15]</a>
GEO-OK	Overrides some safety checks on the input geometry. <a href="#">[12]</a>
PRECISE	Tightens the convergence criteria for optimizations. <a href="#">[10]</a>
SYMMETRY	Imposes symmetry constraints during geometry optimization. <a href="#">[11]</a>
TS	Invokes a transition state optimization routine. <a href="#">[12]</a> <a href="#">[18]</a>
UHF	Specifies an unrestricted Hartree-Fock calculation, necessary for systems with unpaired electrons. <a href="#">[18]</a>
VECTORS	Prints the final eigenvectors (molecular orbitals). <a href="#">[2]</a>

XYZ

Forces the use of Cartesian coordinates for all geometric operations.[\[12\]](#)

Table 3: Spin Multiplicity Keywords

Keyword	Number of Unpaired Electrons	Example System
SINGLET	0	Most stable organic molecules
DOUBLET	1	Radicals
TRIPLET	2	Biradicals, some excited states
QUARTET	3	-
QUINTET	4	-
SEXTET	5	-

## Experimental Protocol: Geometry Optimization of a New Molecule

This protocol provides a step-by-step guide for performing a geometry optimization, a common and fundamental MOPAC calculation.

### 1. Create the Input File:

- Follow the "Creating a MOPAC Input File" protocol.
- In the keyword line (Line 1), include the desired semi-empirical method (e.g., PM7). Geometry optimization is the default calculation type, so no specific keyword is needed unless a different optimization algorithm is desired (e.g., EF).[\[10\]](#)[\[11\]](#)
- It is good practice to include PRECISE to ensure a well-converged geometry.
- Specify the charge and spin multiplicity if the molecule is not a neutral singlet. For open-shell systems, the UHF keyword is required.[\[18\]](#)



Example Input for Formaldehyde (C<sub>2v</sub> Symmetry):

2. Run the MOPAC Calculation:

- Execute the MOPAC program from the command line, providing the input file as an argument. The exact command may vary depending on your system installation.[8]

3. Analyze the Output:

- MOPAC will generate an output file (e.g., your\_input\_file.out).
- Open the output file in a text editor.
- Search for "FINAL HEAT OF FORMATION" to find the calculated heat of formation for the optimized geometry.
- The final optimized geometry will be provided in both internal and Cartesian coordinates.
- Check for the successful completion of the job by looking for messages indicating a normal termination.

## Conclusion

Setting up a MOPAC calculation for a new molecule is a straightforward process that involves creating a structured input file with appropriate keywords and molecular geometry. By following the protocols and utilizing the information provided in this guide, researchers can effectively employ MOPAC for a wide range of computational chemistry tasks in drug discovery and development. For more advanced calculations or specific troubleshooting, consulting the official MOPAC manual is recommended.[1]

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